3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid
Description
3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative featuring two methoxy groups at the 3' and 5' positions of one aromatic ring and a carboxylic acid group at the 3-position of the adjacent ring. This compound is synthesized via ruthenium-catalyzed C–H arylation of 2-methoxybenzoic acid with 1-bromo-3,5-dimethoxybenzene, yielding a light yellow solid with a 62% isolated yield after purification . Its structure is characterized by IR and GCMS data, with prominent peaks at 1728 cm⁻¹ (C=O stretching) and a molecular ion at m/z 294 (M⁺) .
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-4-3-5-11(6-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENATDFNKYVSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681805 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-86-9 | |
| Record name | 3′,5′-Dimethoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.
Major Products
Oxidation: Formation of 3’,5’-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde or 3’,5’-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’,5’-dimethoxy-[1,1’-biphenyl]-3-methanol or 3’,5’-dimethoxy-[1,1’-biphenyl]-3-aldehyde.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity and receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Key Properties
Key Observations :
- Fluorine and Methyl : These groups in 5-Fluoro-3′-methyl analogs improve lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Amino Groups: The methylamino substituent introduces basicity, enabling salt formation and interactions with acidic biological targets .
- Nitro Groups: The electron-withdrawing NO₂ group in 3',6-dimethoxy-5-nitro analogs lowers the pKa of the carboxylic acid, increasing acidity .
Key Observations :
- Ru-Catalyzed Arylation : Efficient for biphenyl formation but requires optimization to minimize byproducts (e.g., terphenyl derivatives) .
- Triazole-Based Syntheses : High-yielding (97–99%) but dependent on click chemistry conditions .
- Glycosylation : Low yields (5–18%) due to steric hindrance from biphenyl cores .
Key Observations :
- Antioxidant Activity : Methoxy and hydroxyl groups in biphenyl frameworks correlate with radical scavenging efficacy .
Biological Activity
3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological activities supported by various research findings.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure with two methoxy groups at the 3' and 5' positions and a carboxylic acid group at the 3-position. This unique structure contributes to its biological activity.
Anticancer Activity
Research has demonstrated that derivatives of biphenyl carboxylic acids exhibit significant anticancer properties. In a study involving various derivatives, it was found that modifications to the biphenyl structure could enhance cytotoxicity against cancer cell lines such as A549 (human lung carcinoma) and others.
Case Study: Cytotoxicity Against A549 Cells
- Compound Tested : this compound
- Cell Line : A549
- Results :
- The compound reduced cell viability significantly compared to untreated controls.
- Specific derivatives showed enhanced activity with viability reductions ranging from 21% to 76.6% depending on substitutions on the biphenyl ring.
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| This compound | 63.4 | <0.05 |
| Derivative with 3,5-Dichloro substitution | 21.2 | <0.0001 |
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against various pathogens. Studies indicated that derivatives of biphenyl carboxylic acids possess activity against Gram-positive bacteria and fungi.
Case Study: Antimicrobial Screening
- Pathogens Tested : Staphylococcus aureus, Escherichia coli
- Method : Broth microdilution technique
- Findings :
- Certain derivatives exhibited minimum inhibitory concentrations (MIC) that suggest potential as antimicrobial agents.
| Pathogen | Compound Tested | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | This compound | >128 |
| Escherichia coli | Derivative with additional substitutions | 32 |
Other Biological Activities
Beyond anticancer and antimicrobial effects, biphenyl carboxylic acids have been investigated for additional pharmacological activities including anti-inflammatory and analgesic effects. These activities are attributed to their ability to modulate various biochemical pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
